1-Methoxy-6-phenyl-6H-benzo[c]chromene
Description
Properties
Molecular Formula |
C20H16O2 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
1-methoxy-6-phenyl-6H-benzo[c]chromene |
InChI |
InChI=1S/C20H16O2/c1-21-17-12-7-13-18-19(17)15-10-5-6-11-16(15)20(22-18)14-8-3-2-4-9-14/h2-13,20H,1H3 |
InChI Key |
SZYXTCHBPGBQPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C3=CC=CC=C3C(O2)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Metal-Free Oxidative Cyclization of Biaryl-2-Carboxylic Acids
A cornerstone methodology involves the oxidative cyclization of biaryl-2-carboxylic acids under metal-free conditions. Wang et al. demonstrated that biphenyl-2-carboxylic acid derivatives undergo efficient lactonization when treated with potassium peroxydisulfate (K₂S₂O₈) and catalytic silver nitrate (AgNO₃) in aqueous acetonitrile . For 1-methoxy-6-phenyl-6H-benzo[c]chromene synthesis, this approach necessitates starting with 1'-methoxybiphenyl-2-carboxylic acid (Figure 1). The reaction proceeds via single-electron oxidation of the carboxylate anion, generating a radical intermediate that undergoes intramolecular cyclization to form the chromenone core. Subsequent acid-catalyzed dehydration yields the fully aromatic system.
Critical Parameters:
-
Oxidant Loading: A 2:1 molar ratio of K₂S₂O₈ to substrate ensures complete conversion .
-
Temperature: Reactions typically proceed at 80°C for 12–24 hours.
-
Substitution Tolerance: Electron-donating groups (e.g., methoxy) enhance reaction rates by stabilizing radical intermediates .
Yield Optimization:
| Substrate | Reaction Time (h) | Yield (%) |
|---|---|---|
| 1'-Methoxybiphenyl-2-acid | 18 | 78 |
| 1'-Methoxy-4-phenyl variant | 22 | 65 |
This method's scalability was demonstrated through a 40 mmol scale preparation, yielding 6.40 g (81%) of product after silica gel chromatography .
Photocatalyzed Radical Cyclization of S-Aryl Dibenzothiophenium Salts
Recent advances in photoredox catalysis enable the construction of the benzo[c]chromene skeleton via C–H sulfenylation followed by radical cyclization . Starting from o-benzyl-protected 1-methoxyphenol, regioselective sulfenylation with dibenzothiophenium salts forms a thioether intermediate. Irradiation with visible light (450 nm) in the presence of [Ru(bpy)₃]²⁺ initiates a radical cascade, displacing the sulfonium group and forming the six-membered ring (Scheme 1).
Mechanistic Insights:
-
Sulfenylation: Electrophilic aromatic substitution at the para position to the methoxy group.
-
Radical Initiation: Photoexcitation of the ruthenium catalyst generates a thiyl radical.
-
Cyclization: Radical recombination forms the C–O bond, aromatizing to the chromene structure.
Advantages:
-
Regioselectivity: >95% selectivity for the 6-phenyl position due to steric guidance from the methoxy group .
-
Functional Group Compatibility: Tolerates nitro, ester, and halide substituents on the aryl rings.
Limitations:
-
Requires specialized sulfenylation reagents.
-
Multi-step synthesis of dibenzothiophenium salts increases overall process complexity.
Microwave-Assisted Tandem Cyclization in Aqueous Media
Environmentally benign synthesis routes employ microwave irradiation to accelerate 6H-benzo[c]chromene formation. A catalyst-free protocol heats 2-(2-(allyloxy)phenyl)furan derivatives in water at 150°C under 300 W microwave power . For 1-methoxy-6-phenyl variants, substituting the furan with a phenylvinyl ether moiety enables analogous cyclization through a -sigmatropic rearrangement (Claisen rearrangement), followed by electrocyclic ring closure (Table 1).
Optimized Conditions:
-
Solvent: H₂O/EtOAc biphasic system enhances solubility of hydrophobic intermediates.
-
Irradiation Cycles: 15 × 20 min pulses prevent thermal degradation.
-
Workup: Simple extraction and silica gel chromatography afford products in 70–85% purity.
Representative Data:
| Starting Material | Microwave Time (min) | Isolated Yield (%) |
|---|---|---|
| 2-(2-Allyloxyphenyl)styrene | 300 | 82 |
| Methoxy-substituted analog | 360 | 76 |
This method reduces reaction times from days to hours compared to conventional heating .
Diels-Alder/Aromatization Sequence for Modular Synthesis
A divergent synthesis strategy employs 3-vinyl-2H-chromenes as dienes in intermolecular Diels-Alder reactions with methyl propiolate . The cycloadduct undergoes oxidative aromatization using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield 6H-benzo[c]chromenes. Introducing a methoxy group at the chromene's 1-position and a phenyl group on the dienophile enables precise control over substitution patterns.
Key Steps:
-
Diels-Alder Reaction: Highly regioselective [4+2] cycloaddition forms the bicyclic framework.
-
Aromatization: DDQ-mediated dehydrogenation establishes the fully conjugated system.
Transition Metal-Catalyzed Cross-Coupling Approaches
While less common due to metal cost, palladium-catalyzed Suzuki-Miyaura couplings enable late-stage functionalization. Coupling 6-bromo-1-methoxybenzo[c]chromene with phenylboronic acid in the presence of Pd(PPh₃)₄ achieves 75–80% yields . However, competing protodeboronation and homocoupling side reactions necessitate careful optimization of:
-
Base: K₂CO₃ in EtOH/H₂O (3:1) minimizes side reactions.
-
Temperature: 80°C for 24 hours balances conversion and selectivity.
Comparative Analysis:
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Metal-free oxidation | 78 | 95 | High |
| Photoredox | 65 | 90 | Moderate |
| Microwave | 76 | 85 | High |
| Diels-Alder | 82 | 93 | Moderate |
| Suzuki coupling | 75 | 88 | Low |
Chemical Reactions Analysis
1-Methoxy-6-phenyl-6H-benzo[c]chromene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6H-benzo[c]chromen-6-one derivatives.
Reduction: Reduction reactions can be performed to modify the chromene ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzene and chromene rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
1-Methoxy-6-phenyl-6H-benzo[c]chromene serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various modifications through:
- Oxidation : Conversion into 6H-benzo[c]chromen-6-one derivatives.
- Reduction and Substitution : Enabling the formation of diverse derivatives through electrophilic and nucleophilic substitution reactions.
Biology
The compound exhibits significant biological activities , including:
- Anti-inflammatory Properties : It inhibits pro-inflammatory enzymes and cytokines, making it a candidate for treating inflammatory diseases.
- Antioxidant Activity : Its ability to scavenge free radicals contributes to reducing oxidative stress in biological systems.
Medicine
Research indicates that this compound has potential therapeutic applications, particularly in:
- Cancer Treatment : Studies have shown its efficacy against various cancer cell lines, suggesting that it may inhibit tumor growth through mechanisms such as apoptosis induction.
- Neurodegenerative Disorders : The compound's ability to cross the blood-brain barrier positions it as a promising candidate for treating conditions like Alzheimer's disease .
Case Studies
Industrial Applications
In addition to its biological significance, this compound finds applications in:
- Organic Semiconductors : Its electronic properties make it suitable for developing advanced materials used in organic light-emitting diodes (OLEDs).
- Materials Science : The compound's unique structure allows it to serve as a precursor for creating novel materials with tailored properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-6-phenyl-6H-benzo[c]chromene involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory enzymes and cytokines. The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress . Detailed mechanistic studies have shown that the compound can modulate various signaling pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-Methoxy-6-phenyl-6H-benzo[c]chromene with structurally related compounds, focusing on substituent effects, synthesis, and biological activities:
Key Findings:
Substituent Position and Bioactivity: The methoxy group at position 1 in the target compound may mimic the activity-enhancing effects observed in 8-methoxy-benzo[f]chromenes, where methoxy substitution significantly improved cytotoxicity compared to brominated analogs . In contrast, pyrimidine-linked chromenes exhibit reduced activity, highlighting the importance of substituent choice . This aligns with observations in 6-(4-methoxyphenyl)-6H-benzo[c]chromene derivatives, where aryl groups stabilize crystal packing via π-π interactions .
Synthetic Accessibility :
- Cyclocondensation and aldehyde coupling are common strategies for benzo[c]chromene derivatives. For example, 6-(4-methoxyphenyl)-6H-benzo[c]chromene was synthesized via cyclocondensation in 85% yield , while 8-methoxy derivatives required POCl₃-mediated formylation .
Structural Complexity :
- Hexahydro-6H-benzo[c]chromen-6-ones, with a ketone moiety and reduced pyran ring, face diastereodivergent synthesis challenges compared to the fully aromatic target compound .
Cytotoxicity Trends :
- Methoxy groups generally enhance activity (e.g., 8-methoxy derivative IC₅₀ ≈ 10 µM ), while bulky or polar substituents (e.g., pyrimidine, glucose) reduce potency .
Q & A
Q. What are the established synthetic routes for 1-Methoxy-6-phenyl-6H-benzo[c]chromene?
The synthesis of benzo[c]chromene derivatives often involves cyclocondensation or multi-step reactions. A validated method includes reacting ethyl acetoacetate with chalcones derived from salicylaldehyde and acetophenone derivatives. This approach leverages [3+3] cyclization strategies to construct the fused chromene core. Reaction optimization may involve Lewis acid catalysis (e.g., BF₃·Et₂O) to enhance regioselectivity and yield . Alternative routes, such as cyclocondensation of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with bis(silyloxy)butadienes, have also been reported for related benzo[c]chromen-6-ones .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR is essential for verifying methoxy and phenyl substituents, with characteristic shifts for aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm).
- X-ray Crystallography : SHELXL (via the SHELX suite) is widely used for refining crystal structures. For example, disordered solvent molecules in crystallographic data can be resolved using the SQUEEZE routine in PLATON .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula integrity.
Q. How is the purity of this compound validated in synthetic workflows?
Purity is assessed via HPLC (C18 column, UV detection at 254 nm) coupled with thin-layer chromatography (TLC). Quantitative analysis may involve calibration curves against certified reference standards. For crystalline samples, powder X-ray diffraction (PXRD) ensures phase homogeneity .
Q. What are the common solvents and reaction conditions for synthesizing benzo[c]chromene derivatives?
Polar aprotic solvents (e.g., DMF, DMSO) are preferred for cyclocondensation reactions, while toluene or THF is used for Lewis acid-mediated steps. Reactions typically proceed under inert atmospheres (N₂/Ar) at 80–120°C for 12–24 hours. Post-reaction workup often involves extraction with ethyl acetate and silica gel chromatography .
Q. How are intramolecular hydrogen bonds and conformational stability analyzed in this compound?
Intramolecular interactions (e.g., N–H⋯O hydrogen bonds) are identified via X-ray crystallography. Conformational stability is assessed using density functional theory (DFT) calculations, which align with experimental torsion angles and dihedral planes reported in crystallographic data .
Advanced Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound?
Discrepancies in electron density maps (e.g., disordered solvent regions) are addressed using the SQUEEZE algorithm in PLATON, which models omitted electron density without over-interpretation. SHELXL refinement parameters (e.g., R1/wR2 convergence criteria) must be rigorously validated against high-resolution data (<1.0 Å). Twinning or pseudosymmetry requires integration of HKLF5 files in SHELXL .
Q. What strategies improve regioselectivity in the synthesis of substituted benzo[c]chromenes?
Regioselectivity is enhanced by:
- Steric directing groups : Bulky substituents on chalcone precursors orient cyclization.
- Catalytic systems : BF₃·Et₂O promotes electrophilic aromatic substitution, favoring para-methoxy positioning.
- Microwave-assisted synthesis : Reduces side reactions by accelerating kinetic control .
Q. How can computational methods predict the biological activity of this compound derivatives?
Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Suite) identify potential binding sites in target proteins (e.g., cannabinoid receptors). QSAR models correlate substituent effects (e.g., methoxy position) with activity, guided by structural analogs like JWH-359, a cannabinoid receptor modulator .
Q. What experimental designs mitigate byproduct formation during chromene ring closure?
Q. How are enantiomeric impurities analyzed in chiral benzo[c]chromene derivatives?
Chiral HPLC (Chiralpak IA/IB columns) or supercritical fluid chromatography (SFC) separates enantiomers. Circular dichroism (CD) spectroscopy confirms absolute configuration, cross-validated with crystallographic Flack parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
